5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound with the empirical formula C7H5BrClN3 and a molecular weight of 246.49 . It is a solid substance and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinamide in chloroform. The resulting mixture is then refluxed for 1 hour .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 221-225°C . It is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrrolopyrimidine Derivatives : 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has been utilized in the synthesis of pyrrolopyrimidine nucleosides, which are related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. The compound's utility in synthesizing derivatives like 5-bromotubercidin through specific chemical reactions has been noted, and its role in nucleophilic displacement reactions has been highlighted (Hinshaw et al., 1969).
- Antiviral Activity Studies : Research involving derivatives of this compound has explored their potential antiviral activities. For example, certain 4-substituted and 2,4-disubstituted derivatives have been tested for their effectiveness against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988).
Applications in Heterocyclic Chemistry
- Development of Thiadiazine Derivatives : A study by Rahimizadeh et al. (2007) showcases the use of this compound in creating pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This application is significant in the context of heterocyclic chemistry, where the compound serves as a key intermediate (Rahimizadeh et al., 2007).
Exploration in Medicinal Chemistry
- Cytotoxicity and Antiviral Testing : Further research has been conducted on the cytotoxicity and antiviral properties of certain pyrrolo[2,3-d]pyrimidine derivatives. These studies are crucial in understanding the broader implications of using this compound in medicinal chemistry (Gupta et al., 1989).
Potential in Drug Development
- Synthesis of Tubercidin Analogues : The compound has been used in the synthesis of tubercidin analogues, with some derivatives showing activity against viruses like HCMV. These findings could inform future drug development strategies (Pudlo et al., 1988).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The inhibition of these kinases can affect various signaling pathways within the cell, leading to changes in cellular behavior. Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by disrupting key signaling pathways and altering gene expression . It can also affect cellular metabolism by inhibiting enzymes involved in metabolic processes, leading to reduced cell proliferation and growth. Furthermore, this compound has been reported to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target substrates . This inhibition can lead to the downregulation of downstream signaling pathways, ultimately affecting cellular functions. Additionally, this compound can intercalate into DNA, disrupting the normal structure and function of the nucleic acid, which can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, although the specific effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, it can cause toxic effects, including damage to vital organs and disruption of normal physiological processes . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The interaction of this compound with cytochrome P450 enzymes can influence its metabolic fate and the overall metabolic flux within the cell . Additionally, the presence of cofactors such as NADPH can affect the rate and extent of its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . For example, its accumulation in the nucleus can enhance its ability to interact with DNA and exert its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate signaling pathways . The precise localization of this compound can determine its functional outcomes and its potential as a therapeutic agent .
Properties
IUPAC Name |
5-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-3-11-6(9)5-4(8)2-10-7(5)12-3/h2H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBXHIJPFPEGBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CN2)Br)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732032 | |
Record name | 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111237-76-3 | |
Record name | 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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